2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid
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Overview
Description
2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C₁₃H₁₀N₂O₇S and a molecular weight of 338.29 g/mol . This compound is known for its unique structure, which includes a hydroxyl group, a nitro group, and a benzenesulfonamido group attached to a benzoic acid core. It is primarily used in research and industrial applications due to its specific chemical properties.
Scientific Research Applications
2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
The compound is classified under GHS07. It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in the folate biosynthetic pathway .
Mode of Action
It’s known that substituted benzene compounds can influence reactivity in a profound manner . For instance, a hydroxy or methoxy substituent increases the rate of electrophilic substitution . In contrast, a nitro substituent decreases the ring’s reactivity .
Biochemical Pathways
Similar compounds have been shown to interrupt mycobacterium tuberculosis (mtb) folate metabolism .
Result of Action
Similar compounds have been shown to have significant effects on the folate metabolism of mycobacterium tuberculosis .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid typically involves the nitration of 2-hydroxybenzoic acid followed by sulfonamidation. The nitration process introduces a nitro group into the aromatic ring, while the sulfonamidation process attaches a benzenesulfonamido group. These reactions are usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonamidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(3-nitrobenzenesulfonylamino)benzoic acid
- 2-Hydroxy-4-(4-nitrobenzenesulfonamido)benzoic acid
- 2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzamide
Uniqueness
2-Hydroxy-4-(3-nitrobenzenesulfonamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
IUPAC Name |
2-hydroxy-4-[(3-nitrophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7S/c16-12-6-8(4-5-11(12)13(17)18)14-23(21,22)10-3-1-2-9(7-10)15(19)20/h1-7,14,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPXQWPMWCYBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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